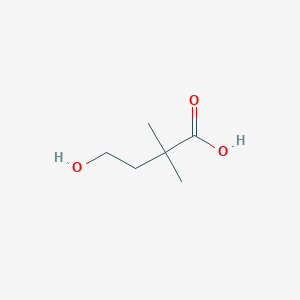

4-Hydroxy-2,2-dimethylbutanoic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

4-hydroxy-2,2-dimethylbutanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O3/c1-6(2,3-4-7)5(8)9/h7H,3-4H2,1-2H3,(H,8,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGRPJOQCQYDOJX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CCO)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

132.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Structural & Functional Analysis: 4-Hydroxy-2,2-Dimethylbutyric Acid vs. Pantoic Acid

Executive Summary

This technical guide provides a rigorous structural and functional comparison between 4-hydroxy-2,2-dimethylbutyric acid (HMDB) and pantoic acid ((2R)-2,4-dihydroxy-3,3-dimethylbutanoic acid). While both molecules share a dimethylbutyric acid backbone and serve as critical intermediates in lactone chemistry, they differ fundamentally in oxidation state, stereochemistry, and biological utility.

Key Distinctions:

-

Pantoic Acid: A chiral, di-hydroxylated metabolite (C6H12O4) serving as the obligate precursor to Coenzyme A.[1][2]

-

HMDB: An achiral, mono-hydroxylated synthetic building block (C6H12O3) utilized in polymer chemistry and drug design to exploit the Thorpe-Ingold (gem-dimethyl) effect for stabilizing molecular conformations.

Structural Elucidation & Stereochemistry

The primary divergence between these molecules lies in the positioning of the gem-dimethyl group relative to the carboxyl moiety and the presence of the

Comparative Structural Analysis

| Feature | 4-Hydroxy-2,2-dimethylbutyric Acid (HMDB) | Pantoic Acid |

| IUPAC Name | 4-hydroxy-2,2-dimethylbutanoic acid | (2R)-2,4-dihydroxy-3,3-dimethylbutanoic acid |

| Molecular Formula | C₆H₁₂O₃ | C₆H₁₂O₄ |

| Molecular Weight | 132.16 g/mol | 148.16 g/mol |

| Chirality | Achiral (C2 is quaternary with identical methyls) | Chiral (C2 is a secondary alcohol) |

| Gem-Dimethyl Position | C2 ( | C3 ( |

| Hydroxyl Groups | 1 (Primary at C4) | 2 (Secondary at C2; Primary at C4) |

| Lactone Product | Pantolactone (Pantoyl lactone) |

Visualization of Structural Connectivity

The following diagram contrasts the atomic connectivity, highlighting the "neopentyl" motif in HMDB versus the chiral center in Pantoic Acid.

Figure 1: Comparative connectivity. Note the shift of the gem-dimethyl group from C2 in HMDB to C3 in Pantoic Acid, and the additional hydroxyl in Pantoic Acid.

Reactivity Profile: The Thorpe-Ingold Effect[4][5][6]

For drug development professionals, the utility of HMDB lies in the Thorpe-Ingold (Gem-Dimethyl) Effect . This kinetic phenomenon explains why HMDB lactonizes significantly faster than its linear counterparts.

Mechanism of Lactonization

The bulky methyl groups at C2 (HMDB) or C3 (Pantoic Acid) compress the internal bond angle (

-

HMDB: The

-gem-dimethyl group creates severe steric hindrance for intermolecular reactions, heavily favoring intramolecular cyclization to -

Pantoic Acid: The

-gem-dimethyl group similarly facilitates cyclization to Pantolactone , but the reaction is also influenced by the electron-withdrawing

Figure 2: The Thorpe-Ingold effect accelerates ring closure by compressing the bond angle between reactive termini.

Biosynthetic & Synthetic Pathways[7][8]

Understanding the origin of these molecules is critical for sourcing in experimental workflows.

Pantoic Acid: The Coenzyme A Pathway

Pantoic acid is biologically synthesized from valine precursors.[3][4] This pathway is a target for antimicrobial drug discovery (e.g., targeting PanB or PanE enzymes).

-

Substrate:

-Ketoisovalerate (Valine intermediate).[4] -

Hydroxymethylation: Catalyzed by Ketopantoate Hydroxymethyltransferase (PanB) .[5]

-

Reduction: Stereospecific reduction by Ketopantoate Reductase (PanE) yields (R)-Pantoic acid.

HMDB: Synthetic Routes

HMDB is typically synthesized via:

-

Radical Addition: Addition of isobutyric acid to ethylene variants.

-

Oxidation: Nitric acid oxidation of 3,3-dimethyl-1,4-butanediol.

Figure 3: The biological route to Pantoic Acid, essential for CoA biosynthesis.

Experimental Protocol: Analytical Distinction

To validate the identity of these molecules in a mixture (e.g., metabolic flux analysis or synthetic QC), Nuclear Magnetic Resonance (NMR) is the self-validating standard.

Protocol: 1H-NMR Identification

Objective: Distinguish HMDB from Pantoic Acid based on methyl shift and splitting patterns.

Reagents:

-

Solvent: DMSO-d6 (Preferred over CDCl3 to visualize hydroxyl protons and prevent exchange).

-

Internal Standard: TMS (Tetramethylsilane).

Step-by-Step Methodology:

-

Sample Prep: Dissolve 10 mg of analyte in 600 µL DMSO-d6.

-

Acquisition: Run 1H-NMR (min 400 MHz), 16 scans, relaxation delay 1.0s.

-

Analysis Criteria (Self-Validating):

-

Check Region 0.8 - 1.2 ppm:

-

Check Region 3.0 - 4.5 ppm:

-

Data Interpretation Table[11][13]

| Signal | HMDB (DMSO-d6) | Pantoic Acid (DMSO-d6) | Causality |

| Methyls | ~1.1 ppm (Singlet, 6H) | ~0.85, 0.95 ppm (Two Singlets, 3H each) | HMDB methyls are equivalent; Pantoic methyls are diastereotopic due to C2 chirality. |

| Alpha-H | None (Quaternary C2) | ~3.7 ppm (Singlet, 1H) | Pantoic acid has a proton at the chiral center. |

| Beta-H | ~1.6 ppm (Triplet, 2H) | None (Quaternary C3) | HMDB has a methylene group at C3. |

References

-

PubChem. (n.d.).[10] Pantoic Acid (CID 439251).[8][11] National Library of Medicine. Retrieved from [Link]

-

PubChem. (n.d.).[8][10][12] 4-Hydroxy-2,2-dimethylbutanoic acid (CID 13884593).[12] National Library of Medicine. Retrieved from [Link]

-

Leonardi, R., & Jackowski, S. (2007). Biosynthesis of Pantothenic Acid and Coenzyme A.[1][2][4][7][9][11] EcoSal Plus.[9] Retrieved from [Link]

- Jung, M. E., & Piizzi, G. (2005). Gem-Disubstituent Effect: Theoretical Basis and Synthetic Applications. Chemical Reviews. (Contextual citation regarding Thorpe-Ingold effect mechanisms).

- Beesley, R. M., Ingold, C. K., & Thorpe, J. F. (1915). The formation and stability of spiro-compounds. J. Chem. Soc., Trans. (Foundational text on the Thorpe-Ingold effect).

Sources

- 1. Pantothenic Acid | Linus Pauling Institute | Oregon State University [lpi.oregonstate.edu]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. journals.asm.org [journals.asm.org]

- 4. Pantothenic acid - Wikipedia [en.wikipedia.org]

- 5. Biosynthesis of Pantothenic Acid and Coenzyme A - PMC [pmc.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Prebiotic syntheses of vitamin coenzymes: II. Pantoic acid, pantothenic acid, and the composition of coenzyme A - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Pantoic Acid | C6H12O4 | CID 439251 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Biosynthesis of Pantothenic Acid and Coenzyme A - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. 4-Hydroxy-2,3-dimethylbutanoic acid | C6H12O3 | CID 14168397 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. Pantoic acid - Wikipedia [en.wikipedia.org]

- 12. 4-Hydroxy-2,2-dimethylbutanoic acid | C6H12O3 | CID 13884593 - PubChem [pubchem.ncbi.nlm.nih.gov]

2,2-dimethyl-4-hydroxybutanoic acid chemical safety data sheet

An In-depth Technical Guide to the Chemical Safety of 2,2-dimethyl-4-hydroxybutanoic acid

For Researchers, Scientists, and Drug Development Professionals

Disclaimer

This document is intended as an in-depth technical guide for research, scientific, and drug development professionals. The information herein is synthesized from available data on structurally similar compounds and should be used as a guide for risk assessment and the implementation of safe laboratory practices. A specific Safety Data Sheet (SDS) for 2,2-dimethyl-4-hydroxybutanoic acid was not available at the time of writing; therefore, a conservative approach based on the properties of analogous chemicals has been adopted.

Section 1: Chemical Identity and Physicochemical Properties

2,2-dimethyl-4-hydroxybutanoic acid is a carboxylic acid with a molecular formula of C6H12O3.[1] Understanding its physical and chemical properties is fundamental to its safe handling and use in experimental settings. The data presented below is a combination of computed properties for the target molecule and experimental data from close structural analogs.

| Property | Value | Source |

| Molecular Formula | C6H12O3 | PubChem[1] |

| Molecular Weight | 132.16 g/mol | PubChem[1] |

| IUPAC Name | 4-hydroxy-2,2-dimethylbutanoic acid | PubChem[1] |

| CAS Number | 187935-22-4 | Ambeed[2] |

| Appearance | Assumed to be a liquid | Based on analogs |

| Density | ~0.928 g/mL at 25 °C | (Value for 2,2-dimethylbutyric acid)[3][4][5] |

| Boiling Point | 94-96 °C at 5 mmHg | (Value for 2,2-dimethylbutyric acid)[4][5] |

| Flash Point | 79 °C / 174.2 °F | (Value for 2,2-dimethylbutyric acid)[4][6] |

| Solubility | Limited solubility in water is expected. Soluble in organic solvents. | Based on chemical structure and analog data[7] |

Section 2: Hazard Identification and GHS Classification

Given the absence of a specific GHS classification for 2,2-dimethyl-4-hydroxybutanoic acid, the following classification is extrapolated from its close analog, 2,2-dimethylbutyric acid. This conservative assessment should guide all handling procedures.

GHS Hazard Pictograms:

-

GHS07: Exclamation Mark

Hazard Statements:

-

H227: Combustible liquid.[6]

Precautionary Statements:

-

Prevention:

-

P210: Keep away from heat, hot surfaces, sparks, open flames, and other ignition sources. No smoking.[6][9]

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[6][10]

-

P270: Do not eat, drink or smoke when using this product.[6]

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.[6][8][9][11]

-

-

Response:

-

P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.

-

P302 + P352: IF ON SKIN: Wash with plenty of soap and water.[6]

-

P304 + P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[6][11]

-

P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[6][8][11]

-

P332 + P313: If skin irritation occurs: Get medical advice/attention.

-

P337 + P313: If eye irritation persists: Get medical advice/attention.

-

P362 + P364: Take off contaminated clothing and wash it before reuse.[6]

-

-

Storage:

-

Disposal:

Caption: GHS Hazard Communication Flow for Analogs of 2,2-dimethyl-4-hydroxybutanoic acid.

Section 3: Toxicological Profile

The toxicological data for 2,2-dimethyl-4-hydroxybutanoic acid has not been extensively studied. The information below is based on general principles of toxicology for similar organic acids and available data on analogs.

-

Acute Toxicity: Harmful if swallowed.[6][8] Ingestion may lead to gastrointestinal irritation, nausea, and vomiting.[3]

-

Skin Corrosion/Irritation: Causes skin irritation.[3][6][8] Prolonged or repeated contact may lead to dermatitis.

-

Serious Eye Damage/Irritation: Causes serious eye irritation.[3][6][8] Direct contact can cause redness, pain, and potential damage to the cornea.

-

Respiratory Irritation: May cause respiratory tract irritation if inhaled.[3][6][8] Symptoms can include coughing and shortness of breath.

-

Germ Cell Mutagenicity: No data is available for 2,2-dimethyl-4-hydroxybutanoic acid.[3][6]

-

Carcinogenicity: No data is available.

-

Reproductive Toxicity: No data is available.

Section 4: Safe Handling and Storage Protocols

Adherence to strict handling and storage protocols is essential to minimize risk.

Handling:

-

Work in a well-ventilated area, preferably in a chemical fume hood.[12]

-

Avoid contact with skin, eyes, and clothing.[9]

-

Do not ingest or inhale vapors or mists.[13]

-

Keep away from heat, sparks, and open flames as it is a combustible liquid.[3][13]

-

Use non-sparking tools and take precautionary measures against static discharge.[9][12]

Storage:

-

Store away from incompatible materials such as strong oxidizing agents.[3][6]

-

Store in a locked cabinet or area accessible only to authorized personnel.[3][11]

Section 5: Exposure Controls and Personal Protective Equipment (PPE)

A multi-layered approach to exposure control is necessary, combining engineering controls with appropriate PPE.

-

Engineering Controls:

-

A chemical fume hood is the preferred primary engineering control to minimize inhalation exposure.

-

Ensure safety showers and eyewash stations are readily accessible.[9]

-

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles or a face shield.[8]

-

Skin Protection:

-

Wear chemically resistant gloves (e.g., nitrile rubber).

-

A lab coat or chemical-resistant apron should be worn.

-

-

Respiratory Protection: If working outside of a fume hood or if there is a risk of aerosol generation, a NIOSH-approved respirator with an organic vapor cartridge is recommended.

-

Section 6: Emergency Procedures

Immediate and appropriate action during an emergency can significantly mitigate harm.

First-Aid Measures:

-

If Inhaled: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[3][8][11]

-

In Case of Skin Contact: Immediately flush the skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek medical attention if irritation persists.[3][8]

-

In Case of Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[3][8][11]

-

If Swallowed: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[3][9][11]

Fire-Fighting Measures:

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[3][8][13]

-

Specific Hazards: The substance is a combustible liquid and may explode when heated.[3][13] Thermal decomposition can produce carbon monoxide and carbon dioxide.[3][6]

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[3][8][13]

Accidental Release Measures (Spill Protocol):

-

Evacuate: Immediately evacuate all non-essential personnel from the spill area.

-

Ventilate: Ensure the area is well-ventilated, but avoid creating strong drafts that could spread vapors.

-

Contain: Use a non-combustible absorbent material like sand or earth to contain the spill.

-

Neutralize (if applicable and safe): For acidic spills, a weak base like sodium bicarbonate can be cautiously used for neutralization if you are trained to do so.

-

Collect: Carefully collect the absorbed material into a sealable, labeled container for chemical waste.

-

Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water.

-

Dispose: Dispose of the waste according to local, state, and federal regulations.

Caption: Workflow for Responding to a Chemical Spill.

Section 7: Stability and Reactivity

-

Chemical Stability: Stable under recommended storage conditions.[3][6][11]

-

Possibility of Hazardous Reactions: Hazardous polymerization will not occur.[3][6]

-

Conditions to Avoid: Heat, flames, sparks, and other sources of ignition.[3][6] Incompatible products.

-

Hazardous Decomposition Products: Under fire conditions, may decompose to form carbon monoxide and carbon dioxide.[3][6]

Section 8: Disposal Considerations

Chemical waste must be disposed of in accordance with all applicable environmental regulations.

-

Contact a licensed professional waste disposal service to dispose of this material.

-

Do not allow the material to enter drains or waterways.

-

Contaminated packaging should be treated as the chemical itself and disposed of accordingly.

References

- Merck Millipore. Safety Data Sheet. (Note: The provided link was for a generic search and not a specific SDS).

-

PubChem. 4-Hydroxy-2,2-dimethylbutanoic acid. National Center for Biotechnology Information. [Link]

-

NITE. GHS Classification Results - 4-Hydroxy-4-methyl-2-pentanone. (Note: Data for a different chemical). [Link]

-

PubChem. 2,2-Dimethyl-3-hydroxybutyric acid. National Center for Biotechnology Information. [Link]

-

NIST. Butanoic acid, 2,2-dimethyl-. National Institute of Standards and Technology. [Link]

Sources

- 1. 4-Hydroxy-2,2-dimethylbutanoic acid | C6H12O3 | CID 13884593 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 187935-22-4 | 4-Hydroxy-2,2-dimethylbutanoic acid | Ambeed.com [ambeed.com]

- 3. fishersci.com [fishersci.com]

- 4. 2,2-Dimethylbutyric acid 96 595-37-9 [sigmaaldrich.com]

- 5. 2,2-Dimethylbutyric acid | 595-37-9 [chemicalbook.com]

- 6. assets.thermofisher.com [assets.thermofisher.com]

- 7. CAS 595-37-9: 2,2-Dimethylbutanoic acid | CymitQuimica [cymitquimica.com]

- 8. aaronchem.com [aaronchem.com]

- 9. tcichemicals.com [tcichemicals.com]

- 10. cdn.caymanchem.com [cdn.caymanchem.com]

- 11. sigmaaldrich.com [sigmaaldrich.com]

- 12. echemi.com [echemi.com]

- 13. fishersci.com [fishersci.com]

Alpha,alpha-dimethyl-gamma-hydroxybutyric acid synonyms

An In-depth Technical Guide to 3-Hydroxy-2,2-dimethylbutanoic Acid: Nomenclature, Synthesis, and Analysis

Abstract

This technical guide provides a comprehensive overview of 3-hydroxy-2,2-dimethylbutanoic acid, a compound of interest to researchers in metabolic pathways and drug development. While the query "alpha,alpha-dimethyl-gamma-hydroxybutyric acid" does not correspond to a standard chemical name, the structurally related and scientifically documented compound, 3-hydroxy-2,2-dimethylbutanoic acid, is explored in detail. This document elucidates its nomenclature and synonyms, physicochemical properties, synthetic routes, known biological context, and analytical methodologies for its characterization and quantification. Detailed experimental protocols and process diagrams are provided to support practical application in a research and development setting.

Introduction and Nomenclature Clarification

The systematic identification of chemical compounds is fundamental to scientific research. The name "alpha,alpha-dimethyl-gamma-hydroxybutyric acid" is non-standard. The alpha (α) carbon in butyric acid is carbon 2, and the gamma (γ) carbon is carbon 4. A compound with two methyl groups on the alpha carbon and a hydroxyl group on the gamma carbon would be 4-hydroxy-2,2-dimethylbutanoic acid. However, a more commonly referenced and structurally similar compound is 3-hydroxy-2,2-dimethylbutanoic acid , where the hydroxyl group is on the beta (β) carbon. Given its presence in scientific literature and databases, this guide will focus on the latter as the likely compound of interest.

Synonyms and Identifiers

Correctly identifying a compound through its various synonyms is crucial for comprehensive literature searches and regulatory compliance.

-

IUPAC Name : 3-hydroxy-2,2-dimethylbutanoic acid[1]

-

Common Synonyms : 2,2-dimethyl-3-hydroxybutyric acid, 2,2-dimethyl-3-hydroxybutanoic acid, DMHB[1]

-

PubChem CID : 152984[1]

-

ChEBI ID : 131392[1]

Physicochemical Properties

A thorough understanding of a compound's physicochemical properties is essential for its handling, formulation, and analysis. The properties of 3-hydroxy-2,2-dimethylbutanoic acid are summarized below.

| Property | Value | Source |

| Molecular Formula | C6H12O3 | [1] |

| Molecular Weight | 132.16 g/mol | [1] |

| Physical Form | Solid or semi-solid or liquid or lump | [3] |

| InChIKey | RVWQQCKPTVZHJM-UHFFFAOYSA-N | [1][3] |

| SMILES | CC(C(C)(C)C(=O)O)O | [1] |

| Purity (Typical) | 95% | [3] |

| Storage | Sealed in a dry place at room temperature | [3] |

Synthesis Methodologies

The synthesis of 3-hydroxy-2,2-dimethylbutanoic acid and its derivatives is of interest for creating standards for analytical testing and for developing new chemical entities. A common synthetic route involves the modification of a related starting material, such as 3-hydroxy-2,2-dimethylpropanoic acid. The following is a representative multi-step synthesis for a related compound, 3-methoxy-2,2-dimethylpropanoic acid, which illustrates the protection and modification of the functional groups of a similar scaffold.

Overall Synthesis Pathway

The synthesis involves three main stages: esterification to protect the carboxylic acid, methylation of the hydroxyl group, and finally, hydrolysis (saponification) to deprotect the carboxylic acid.

Sources

Thermodynamic stability of 4-hydroxy-2,2-dimethylbutanoic acid

An In-depth Technical Guide to the Thermodynamic Stability of 4-hydroxy-2,2-dimethylbutanoic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comprehensive analysis of the thermodynamic stability of 4-hydroxy-2,2-dimethylbutanoic acid, a molecule of interest in chemical synthesis and drug development. As direct experimental data for this specific compound is limited, this document synthesizes foundational chemical principles with data from analogous structures to predict its stability profile. We delve into the primary degradation pathways, with a significant focus on intramolecular cyclization (lactonization), and explore the influence of critical environmental factors such as pH, temperature, and solvent. Furthermore, this guide presents detailed, field-proven experimental protocols for systematically evaluating the stability of this and similar molecules, including forced degradation studies and the development of stability-indicating analytical methods. The methodologies are designed to be self-validating, ensuring the generation of robust and reliable data crucial for regulatory compliance and successful product development.

Introduction: The Chemical Landscape of 4-hydroxy-2,2-dimethylbutanoic acid

4-hydroxy-2,2-dimethylbutanoic acid (CID 13884593) is a bifunctional organic molecule featuring a primary alcohol and a carboxylic acid.[1] The presence of a gem-dimethyl group at the α-position to the carboxyl function introduces notable steric and electronic characteristics that influence its reactivity and stability. Understanding the thermodynamic stability of this molecule is paramount for its application as a synthetic intermediate or a component in formulated products, as degradation can lead to loss of potency, formation of impurities, and altered physicochemical properties.[2] This document serves as a predictive and methodological framework for assessing its stability profile.

Core Thermodynamic Considerations and Predicted Degradation Pathways

The stability of a drug substance is its capacity to remain within established specifications to maintain its identity, strength, quality, and purity. The primary chemical reactions that can compromise the stability of molecules like 4-hydroxy-2,2-dimethylbutanoic acid are hydrolysis (in this case, intramolecular), oxidation, and thermal decomposition.[2]

The Predominant Pathway: Intramolecular Cyclization to a γ-Lactone

For γ-hydroxy acids, the most significant and often spontaneous degradation pathway is an intramolecular esterification reaction to form a thermodynamically stable five-membered ring, a γ-lactone.[3] In this case, 4-hydroxy-2,2-dimethylbutanoic acid is expected to be in equilibrium with dihydro-3,3-dimethylfuran-2(3H)-one.

The thermodynamics of this process are governed by the change in Gibbs free energy (ΔGº), which is composed of enthalpic (ΔHº) and entropic (ΔSº) contributions (ΔGº = ΔHº - TΔSº).

-

Enthalpy (ΔHº): The formation of the five-membered lactone ring from the open-chain hydroxy acid introduces ring strain. However, this is often a relatively small endothermic contribution.[3]

-

Entropy (ΔSº): The intramolecular reaction, where a single molecule is converted into another single molecule and a water molecule is eliminated, has a significant positive entropy factor. This is because the cyclization increases the disorder of the system by releasing a small, mobile water molecule. This large positive entropy often drives the equilibrium towards the lactone, making the overall ΔGº exergonic (spontaneous).[3]

For the parent compound, 4-hydroxybutanoic acid, the equilibrium lies heavily in favor of the lactone.[3] The gem-dimethyl group on 4-hydroxy-2,2-dimethylbutanoic acid is predicted to further favor the lactone formation via the Thorpe-Ingold effect . This effect suggests that the presence of bulky groups on a carbon atom decreases the bond angle between the adjacent substituents, thus bringing the reactive hydroxyl and carboxyl groups closer in space and increasing the rate and equilibrium constant of cyclization.

Caption: Predicted equilibrium between 4-hydroxy-2,2-dimethylbutanoic acid and its corresponding γ-lactone.

Oxidative Degradation

Oxidation typically involves the loss of electrons and can be initiated by heat, light, or trace metal ions.[2] The primary alcohol moiety in 4-hydroxy-2,2-dimethylbutanoic acid is susceptible to oxidation.

-

Step 1: Oxidation of the primary alcohol to 2,2-dimethyl-4-oxobutanoic acid (an aldehyde).

-

Step 2: Further oxidation of the aldehyde to 2,2-dimethylsuccinic acid (a dicarboxylic acid).

These reactions are generally slower than lactonization but can be significant in the presence of oxidizing agents or under pro-oxidant storage conditions (e.g., exposure to air and light).

Thermal Decomposition

At elevated temperatures, beyond simple degradation in solution, the molecule can undergo fragmentation. While specific pathways require detailed experimental study (e.g., pyrolysis-GC-MS), potential decomposition routes for similar structures include decarboxylation (loss of CO₂) and cleavage of C-C bonds.[4] For β-hydroxy ketones, a retro-aldol condensation is a known thermal decomposition pathway, suggesting that complex rearrangements and fissions are possible for this molecule at high temperatures.[4]

Critical Factors Influencing Stability

The rate and extent of the degradation pathways described above are highly dependent on environmental conditions.

-

pH: The pH of a solution is a critical factor.[5] The lactonization reaction can be catalyzed by both acid and base.[2]

-

Acidic pH (< pKa): The carboxylic acid is protonated. Acid catalysis can protonate the carbonyl oxygen, making the carboxyl carbon more electrophilic and susceptible to nucleophilic attack by the hydroxyl group.

-

Basic pH (> pKa): The carboxylic acid is deprotonated to the carboxylate. While the carboxylate is less reactive, base catalysis can deprotonate the hydroxyl group, increasing its nucleophilicity. The stability of related hydroxy acids has been shown to be pH-dependent.[6][7]

-

-

Temperature: As with most chemical reactions, degradation rates increase with temperature. This relationship is typically described by the Arrhenius equation. Accelerated stability studies at elevated temperatures are used to predict long-term stability at recommended storage conditions.[8]

-

Solvent/Vehicle: The choice of solvent or formulation vehicle is crucial.[6] Polar protic solvents can participate in hydrogen bonding and may influence the rates of both lactonization and hydrolysis. In formulations, the solubility and bioavailability are also affected by the vehicle.[6]

-

Light and Oxygen: Photodegradation can occur, especially in compounds with chromophores, though this molecule lacks strong ones.[9] However, light can provide the energy to initiate free-radical oxidation.[2] Storing the compound protected from light and under an inert atmosphere (e.g., nitrogen) can mitigate these pathways.

Experimental Framework for Stability Assessment

A robust evaluation of stability requires a systematic experimental approach. The following protocols provide a self-validating system for characterizing the stability of 4-hydroxy-2,2-dimethylbutanoic acid.

Forced Degradation (Stress Testing) Protocol

Forced degradation studies are essential to identify potential degradation products, establish degradation pathways, and validate the stability-indicating power of the analytical methods.[8]

Objective: To intentionally degrade the sample under more aggressive conditions than those used in accelerated stability studies.

Methodology:

-

Prepare Stock Solution: Create a stock solution of 4-hydroxy-2,2-dimethylbutanoic acid in a suitable solvent (e.g., methanol or a water/acetonitrile mixture) at a known concentration (e.g., 1 mg/mL).

-

Execute Stress Conditions (in parallel):

-

Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.

-

Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH. Incubate at room temperature for 4-8 hours (basic conditions may be harsher).

-

Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours, protected from light.[9]

-

Thermal Degradation (Solution): Incubate a sealed vial of the stock solution at 70°C for 48 hours.

-

Thermal Degradation (Solid): Store the solid compound at a high temperature (e.g., 80°C) for a specified period.[9]

-

Photostability: Expose the stock solution and solid material to light conditions as specified in ICH Q1B guidelines.

-

-

Neutralization and Dilution: Before analysis, neutralize the acid and base-stressed samples. Dilute all samples to the target analytical concentration.

-

Analysis: Analyze all stressed samples, along with an unstressed control sample, using a validated stability-indicating HPLC method.

Sources

- 1. 4-Hydroxy-2,2-dimethylbutanoic acid | C6H12O3 | CID 13884593 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. pharmaceutical-journal.com [pharmaceutical-journal.com]

- 3. Chemical Reactivity [www2.chemistry.msu.edu]

- 4. researchgate.net [researchgate.net]

- 5. kblcosmetics.com [kblcosmetics.com]

- 6. gwsi.com.au [gwsi.com.au]

- 7. researchgate.net [researchgate.net]

- 8. ema.europa.eu [ema.europa.eu]

- 9. pdf.benchchem.com [pdf.benchchem.com]

Methodological & Application

Synthesis of 4-hydroxy-2,2-dimethylbutanoic acid from isobutyric acid

Application Note: Scalable Synthesis of 4-Hydroxy-2,2-dimethylbutanoic Acid via

Executive Summary & Retrosynthetic Strategy

4-Hydroxy-2,2-dimethylbutanoic acid is a highly versatile building block utilized in the synthesis of active pharmaceutical ingredients (APIs), including advanced CETP inhibitors and pantothenic acid analogs[1]. While direct

This application note details a field-proven, two-stage methodology designed by process chemists to bypass these isolation issues. The protocol utilizes an initial

Mechanistic Rationale & Reaction Design (E-E-A-T)

-

Dianion Formation: Isobutyric acid possesses a single

-proton. To achieve nucleophilic attack, two equivalents of Lithium Diisopropylamide (LDA) are strictly required. The first equivalent deprotonates the carboxylic acid to form a lithium carboxylate. Because this carboxylate is electron-rich, the -

Electrophilic Trapping: Ethylene oxide serves as the ideal 2-carbon electrophile. The enediolate attacks the less hindered epoxide carbon, generating an alkoxide-carboxylate intermediate.

-

The Lactonization Strategy (Causality): Attempting to directly isolate the free 4-hydroxy-2,2-dimethylbutanoic acid from the aqueous quench is notoriously inefficient due to its high water solubility. By acidifying the reaction mixture with concentrated HCl, we force the intramolecular cyclization of the intermediate to form

-dimethyl- -

Self-Validating Hydrolysis: The purified lactone is subsequently hydrolyzed using 1 M KOH. By incorporating a phenolphthalein indicator into the reaction matrix, the protocol becomes self-validating: the pink color fades precisely when the hydroxide is fully consumed by the lactone ring-opening, visually signaling reaction completion without the need for continuous TLC monitoring[1].

Quantitative Data & Reagent Summaries

Table 1: Reagents for Enolization and Alkylation (Stage 1)

| Reagent | MW ( g/mol ) | Equivalents | Amount | Role |

|---|---|---|---|---|

| Isobutyric Acid | 88.11 | 1.0 | 8.81 g (100 mmol) | Starting Material |

| Diisopropylamine | 101.19 | 2.1 | 21.2 g (210 mmol) | Amine Precursor |

| n-Butyllithium (2.5 M) | 64.06 | 2.05 | 82.0 mL (205 mmol) | Strong Base |

| Ethylene Oxide | 44.05 | 1.2 | 5.29 g (120 mmol) | Electrophile |

| Tetrahydrofuran (THF) | 72.11 | Solvent | 200 mL | Reaction Medium |

Table 2: Reagents for Lactone Hydrolysis (Stage 2)

| Reagent | MW ( g/mol ) | Equivalents | Amount | Role |

|---|

|

Detailed Experimental Protocols

Stage 1: Synthesis and Isolation of -Dimethyl- -butyrolactone

-

Preparation of LDA: Purge a flame-dried 500 mL 3-neck round-bottom flask with inert nitrogen. Add 21.2 g of diisopropylamine and 150 mL of anhydrous THF. Cool the mixture to -78 °C using a dry ice/acetone bath. Dropwise add 82.0 mL of 2.5 M n-butyllithium in hexanes. Stir for 30 minutes to ensure complete formation of LDA.

-

Dianion Generation: Dissolve 8.81 g of isobutyric acid in 20 mL of anhydrous THF. Add this solution dropwise to the LDA mixture at -78 °C. (Note: The first equivalent reacts exothermically to form the carboxylate salt). Stir at -78 °C for 1 hour, then warm to 0 °C for 30 minutes to drive complete enediolate formation. Re-cool the flask to -78 °C.

-

Alkylation: Introduce 5.29 g of ethylene oxide (pre-condensed or as a standardized THF solution) to the reaction mixture. Allow the reaction to slowly warm to room temperature and stir for 12 hours.

-

Acidic Quench and Lactonization: Quench the reaction by carefully adding 50 mL of saturated aqueous NH₄Cl. Slowly add concentrated HCl until the aqueous phase reaches pH < 2. Stir the biphasic mixture vigorously for 2 hours at room temperature to drive the cyclization of the alkoxide-carboxylate into the lactone.

-

Extraction and Purification: Extract the aqueous layer with ethyl acetate (3 x 100 mL). Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure. Purify the crude oil via vacuum distillation to yield pure

-dimethyl-

Stage 2: Controlled Hydrolysis to 4-Hydroxy-2,2-dimethylbutanoic Acid

-

Hydrolysis Setup: In a 100 mL round-bottom flask, combine 1.14 g (10 mmol) of the purified lactone with 10.0 mL of 1 M aqueous KOH (10 mmol).

-

Self-Validating Reaction: Add 1 drop of phenolphthalein indicator (0.5% w/v in EtOH/water)[1]. The solution will turn deep pink. Attach a reflux condenser and stir the mixture at 105 °C for 3.5 hours.

-

Monitoring: The reaction is complete when the pink color completely fades, indicating that the hydroxide has been quantitatively consumed by the lactone ring-opening.

-

Isolation of the Free Acid: Cool the mixture to 0 °C. Carefully titrate the solution with 1 M HCl to pH ~4.5. This precise pH protonates the carboxylate without providing the excess acidity required to drive re-lactonization.

-

Final Recovery: Lyophilize the aqueous solution to dryness. Triturate the resulting solid with cold anhydrous ethanol to dissolve the hydroxy acid while leaving the KCl salt behind. Filter and concentrate the filtrate to yield pure 4-hydroxy-2,2-dimethylbutanoic acid as a viscous oil or crystalline solid. (Note: This product can be directly subjected to downstream esterification if desired[3]).

Workflow Visualization

Workflow: Synthesis of 4-hydroxy-2,2-dimethylbutanoic acid via a purified lactone intermediate.

References

1.[1] Title: 1,2-disubstituted-4-benzylamino-pyrrolidine derivatives as cetp inhibitors useful for the treatment of diseases such as hyperlipidemia or arteriosclerosis (WO2009071509A1) Source: Google Patents URL: 2.[2] Title: Physical Properties of Chemicals in PAC Revision 27 Listing Source: University of North Texas (UNT) URL: 3.[3] Title: Synthesis of 4-hydroxy-2,2-dimethylbutanoic acid phenylmethyl ester Source: PrepChem.com URL:

Sources

Application Note & Protocols: Advanced Esterification Strategies for Sterically Hindered 2,2-Dimethyl Carboxylic Acids

Introduction: The Challenge of the Quaternary Carbon

The esterification of carboxylic acids is a cornerstone transformation in organic synthesis. However, substrates bearing significant steric bulk adjacent to the carboxyl group present a formidable challenge. 2,2-Dimethyl carboxylic acids, such as pivalic acid and its derivatives, feature a quaternary α-carbon that severely restricts the trajectory of nucleophilic attack by an alcohol. Standard methods like the Fischer-Speier esterification, which rely on a simple acid-catalyzed equilibrium, are often sluggish and low-yielding for these substrates, requiring harsh conditions that are incompatible with sensitive functional groups.[1][2]

This guide provides an in-depth analysis and detailed protocols for several powerful, modern esterification methods designed to overcome this steric impediment. We will explore the mechanistic rationale behind each technique, offering insights into why specific reagents and conditions are employed, thereby empowering researchers to select and optimize the ideal method for their target molecules.

The Core Problem: Steric Shielding

The primary obstacle in the esterification of 2,2-dimethyl acids is the steric shield created by the gem-dimethyl groups. This bulk hinders the approach of the alcohol nucleophile to the electrophilic carbonyl carbon of the protonated carboxylic acid or other simple activated intermediates.

Figure 1: Steric clash preventing alcohol approach to the carbonyl carbon.

To achieve high conversion, the carboxylic acid must be converted into a highly reactive intermediate where the electrophilicity of the acyl group is dramatically increased, effectively lowering the activation energy for the subsequent, sterically demanding nucleophilic attack.

Method 1: Steglich Esterification

The Steglich esterification is a widely used, mild method for forming esters, particularly effective for substrates that are acid-labile or sterically demanding.[1][3]

Principle & Mechanism: The reaction relies on the in-situ activation of the carboxylic acid using a carbodiimide, typically N,N'-dicyclohexylcarbodiimide (DCC) or the water-soluble 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). This forms a highly reactive O-acylisourea intermediate.[1] While this intermediate can react directly with an alcohol, the process is significantly accelerated by a catalytic amount of 4-(dimethylamino)pyridine (DMAP).[4][5] DMAP, being a superior nucleophile to the alcohol, attacks the O-acylisourea to form a highly electrophilic N-acylpyridinium salt.[1][4] This "active ester" intermediate is readily attacked by even hindered alcohols to furnish the desired ester, regenerating the DMAP catalyst.[4]

Figure 2: Simplified workflow of the Steglich Esterification mechanism.

Protocol: Esterification of 2,2-Dimethylpropanoic Acid (Pivalic Acid) with Benzyl Alcohol

-

Preparation: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add 2,2-dimethylpropanoic acid (1.0 eq), benzyl alcohol (1.1 eq), and 4-(dimethylamino)pyridine (DMAP, 0.1 eq).

-

Dissolution: Dissolve the components in anhydrous dichloromethane (DCM), approximately 0.2 M relative to the carboxylic acid.

-

Cooling: Cool the solution to 0 °C in an ice-water bath.

-

DCC Addition: Add N,N'-dicyclohexylcarbodiimide (DCC, 1.1 eq) to the stirred solution. A white precipitate of dicyclohexylurea (DCU) may begin to form.

-

Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

-

Work-up:

-

Filter off the precipitated DCU and wash the solid with a small amount of cold DCM.

-

Transfer the filtrate to a separatory funnel and wash sequentially with 0.5 M HCl (to remove residual DMAP), saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.

-

-

Purification: Filter off the drying agent and concentrate the solvent in vacuo. Purify the crude product by flash column chromatography on silica gel to yield the pure benzyl pivalate.

Method 2: Yamaguchi Esterification

The Yamaguchi esterification is an exceptionally powerful method for the synthesis of highly functionalized esters and is particularly renowned for its application in macrolactonization.[6][7]

Principle & Mechanism: This two-step, one-pot procedure involves the initial formation of a mixed anhydride by reacting the sterically hindered carboxylic acid with 2,4,6-trichlorobenzoyl chloride (the Yamaguchi reagent) in the presence of a tertiary amine base like triethylamine (TEA).[6] This mixed anhydride is then treated with the alcohol in the presence of a stoichiometric amount of DMAP.[6] DMAP acts as an acyl transfer catalyst, selectively attacking the less sterically hindered carbonyl of the mixed anhydride (the carboxylate-derived carbonyl) to form the same highly reactive N-acylpyridinium intermediate seen in the Steglich reaction.[6] This intermediate then rapidly reacts with the alcohol.

Recent studies suggest that for aliphatic acids, an in-situ formation of a symmetric aliphatic anhydride may occur, which is the key reactive species.[8][9]

Figure 3: Two-stage workflow of the Yamaguchi Esterification.

Protocol: Esterification of a Hindered Acid using Yamaguchi Conditions

-

Preparation: To a flame-dried flask under N₂, add the hindered carboxylic acid (1.0 eq) and dissolve in anhydrous toluene or THF (approx. 0.1 M).

-

Base Addition: Add triethylamine (TEA, 1.1 eq) and stir for 10 minutes at room temperature.

-

Anhydride Formation: Add 2,4,6-trichlorobenzoyl chloride (1.05 eq) dropwise. Stir the mixture at room temperature for 1-2 hours.

-

Alcohol/DMAP Addition: In a separate flask, dissolve the alcohol (1.5 eq) and DMAP (3.0 eq) in the same anhydrous solvent.

-

Reaction: Add the solution from step 4 to the mixed anhydride mixture from step 3 via cannula or syringe. Stir at room temperature for 4-16 hours, monitoring by TLC.

-

Work-up:

-

Dilute the reaction mixture with ethyl acetate.

-

Wash sequentially with saturated NaHCO₃ solution, 1 M HCl, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄.

-

-

Purification: Concentrate the solvent and purify the residue by flash column chromatography.

Method 3: Shiina Esterification

Similar in concept to the Yamaguchi method, the Shiina esterification (often used for macrolactonization) employs a different activating agent under mild conditions.[10][11]

Principle & Mechanism: This method uses an aromatic carboxylic acid anhydride, most commonly 2-methyl-6-nitrobenzoic anhydride (MNBA), as the dehydrating condensation agent.[10][12] The hindered carboxylic acid reacts with MNBA to form a mixed anhydride. As with the Yamaguchi protocol, a nucleophilic catalyst—typically DMAP or its more potent N-oxide (DMAPO)—is used to facilitate the acyl transfer to the alcohol.[10] The reaction proceeds efficiently at room temperature.[10]

Protocol: General Procedure for Shiina Esterification

-

Preparation: To a solution of the hindered carboxylic acid (1.0 eq), the alcohol (1.2 eq), and triethylamine (2.0 eq) in anhydrous DCM, add 2-methyl-6-nitrobenzoic anhydride (MNBA, 1.5 eq).

-

Catalyst Addition: Add DMAP (0.2 eq) to the mixture.

-

Reaction: Stir the solution at room temperature for 3-18 hours.

-

Work-up & Purification: Quench the reaction with saturated NaHCO₃ solution. Extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate. Purify the crude product via column chromatography.

Method 4: The Mitsunobu Reaction

The Mitsunobu reaction offers a fundamentally different approach. Instead of activating the carboxylic acid, it activates the alcohol, turning the hydroxyl group into a good leaving group.[13][14]

Principle & Mechanism: The reaction typically employs triphenylphosphine (PPh₃) and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[15] PPh₃ and DEAD combine to form a phosphonium intermediate.[13] This intermediate activates the alcohol by forming an alkoxyphosphonium salt. The carboxylate anion, formed by deprotonation of the acid, then acts as the nucleophile, displacing the activated hydroxyl group. A key feature of the Mitsunobu reaction is the inversion of stereochemistry at the alcohol's stereocenter, though this is not relevant for achiral 2,2-dimethyl acids.[15][16]

Protocol: Mitsunobu Esterification of a Hindered Acid

-

Preparation: To a flame-dried flask under N₂, dissolve the hindered carboxylic acid (1.2 eq), the alcohol (1.0 eq), and triphenylphosphine (1.5 eq) in anhydrous THF (0.1-0.2 M).

-

Cooling: Cool the solution to 0 °C.

-

Azodicarboxylate Addition: Add DIAD or DEAD (1.5 eq) dropwise to the stirred solution. The reaction is often exothermic and may develop a characteristic orange or yellow color.

-

Reaction: Allow the reaction to warm to room temperature and stir for 6-24 hours.

-

Work-up & Purification:

-

Concentrate the reaction mixture in vacuo.

-

The primary challenge with Mitsunobu reactions is the removal of byproducts: triphenylphosphine oxide (TPPO) and the dialkyl hydrazinedicarboxylate.

-

Purification is almost always achieved by column chromatography. Sometimes, TPPO can be partially removed by precipitation from a nonpolar solvent like hexanes/ether.

-

Comparative Summary of Methods

| Method | Activating Agent(s) | Key Catalyst | Conditions | Primary Byproducts | Key Advantages & Considerations |

| Steglich | DCC or EDC[1][4] | DMAP (catalytic)[4] | Mild, 0 °C to RT | Dicyclohexylurea (DCU) or water-soluble urea | Widely applicable, mild. DCU can complicate purification.[1] |

| Yamaguchi | 2,4,6-Trichlorobenzoyl Chloride[6] | DMAP (stoichiometric) | Mild, RT | 2,4,6-Trichlorobenzoic acid | Very high activation, excellent for difficult cases.[6][7] Requires stoichiometric DMAP. |

| Shiina | 2-Methyl-6-nitrobenzoic Anhydride (MNBA)[10][12] | DMAP or DMAPO (catalytic)[10] | Very mild, RT | 2-Methyl-6-nitrobenzoic acid | Operationally simple, mild conditions.[10] Aromatic byproducts require purification. |

| Mitsunobu | PPh₃ + DEAD/DIAD[13][15] | (Reagents) | Neutral, 0 °C to RT | Triphenylphosphine oxide (TPPO), Hydrazide | Activates the alcohol, not the acid.[16] Useful for base-sensitive acids. Byproduct removal can be difficult.[14] |

Conclusion

The esterification of sterically hindered 2,2-dimethyl acids requires moving beyond classical equilibrium-driven methods. Modern synthetic protocols based on high-energy intermediates provide robust and reliable solutions. The Steglich and Yamaguchi/Shiina methods overcome steric hindrance by creating highly electrophilic acyl-pyridinium or symmetric anhydride intermediates, respectively. The Mitsunobu reaction offers an alternative pathway by activating the alcohol. The choice of method will depend on the specific substrate, functional group tolerance, and considerations regarding reagent cost and byproduct purification. By understanding the mechanistic principles behind these powerful reactions, researchers can effectively synthesize even the most challenging ester targets.

References

- Vertex AI Search. The Role of DMAP in Steglich Esterification and Beyond. Accessed February 26, 2026.

- Vertex AI Search.

- Vertex AI Search. Recent Advances in the Mitsunobu Reaction - Atlanchim Pharma. Accessed February 26, 2026.

- Organic Chemistry Portal.

- Jordan, A., Whymark, K. D., Sydenham, J., & Sneddon, H. F. (2021). A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids. Green Chemistry.

- Neises, B., & Steglich, W. (1978). Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition in English, 17(7), 522-524.

- Organic Chemistry Portal.

- Dhimitruka, I., & SantaLucia, J. (2006). Investigation of the Yamaguchi Esterification Mechanism. Synthesis of a Lux-S Enzyme Inhibitor Using an Improved Esterification Method. Organic Letters, 8(1), 47-50.

- Organic Chemistry Portal. Mitsunobu Reaction. Accessed February 26, 2026.

- ResearchGate. A Novel and Efficient Macrolactonization of ??-Hydroxycarboxylic Acids Using 2-Methyl-6-nitrobenzoic Anhydride (MNBA). Accessed February 26, 2026.

- Wikipedia.

- TCI Chemicals. Mitsunobu Reaction. Accessed February 26, 2026.

- Wikipedia.

- Chemistry Steps. Mitsunobu Reaction. Accessed February 26, 2026.

- Frontiers. Yamaguchi esterification: a key step toward the synthesis of natural products and their analogs—a review. Accessed February 26, 2026.

- ResearchGate. A New Condensation Reaction for the Synthesis of Carboxylic Esters from Nearly Equimolar Amounts of Carboxylic Acids and Alcohols Using 2Methyl6-nitrobenzoic Anhydride. Accessed February 26, 2026.

- Dhimitruka, I., & SantaLucia, J. (2005). Investigation of the Yamaguchi Esterification Mechanism.

- Wikipedia.

Sources

- 1. organic-chemistry.org [organic-chemistry.org]

- 2. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]

- 3. A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids - Green Chemistry (RSC Publishing) DOI:10.1039/D1GC02251B [pubs.rsc.org]

- 4. nbinno.com [nbinno.com]

- 5. organic-chemistry.org [organic-chemistry.org]

- 6. Yamaguchi esterification - Wikipedia [en.wikipedia.org]

- 7. Frontiers | Yamaguchi esterification: a key step toward the synthesis of natural products and their analogs—a review [frontiersin.org]

- 8. organic-chemistry.org [organic-chemistry.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. grokipedia.com [grokipedia.com]

- 11. Shiina macrolactonization - Wikipedia [en.wikipedia.org]

- 12. researchgate.net [researchgate.net]

- 13. organic-chemistry.org [organic-chemistry.org]

- 14. tcichemicals.com [tcichemicals.com]

- 15. atlanchimpharma.com [atlanchimpharma.com]

- 16. Mitsunobu Reaction - Chemistry Steps [chemistrysteps.com]

Reagents for coupling 4-hydroxy-2,2-dimethylbutanoic acid in peptide synthesis

Executive Summary

The incorporation of 4-hydroxy-2,2-dimethylbutanoic acid (HDBA) into peptide backbones is a critical strategy in peptidomimetic design, often used to induce specific secondary structures or improve metabolic stability.[1] However, this molecule presents a "perfect storm" of synthetic challenges:

-

Steric Hindrance: The

-dimethyl substitution (gem-dimethyl) creates a massive steric barrier, significantly reducing the rate of nucleophilic attack by the incoming amine.[1] -

Spontaneous Lactonization: The presence of a

-hydroxyl group combined with the Thorpe-Ingold effect (angle compression by the methyl groups) drives rapid intramolecular cyclization to form 2,2-dimethyl-

This guide details the reagents and protocols required to suppress lactonization and drive intermolecular coupling to completion.

Critical Pre-requisite: The Protection Strategy[3][4][5]

STOP: Do not attempt to couple free 4-hydroxy-2,2-dimethylbutanoic acid directly.

Activation of the carboxylic acid in the presence of a free

The "Lactone Trap" Mechanism

The gem-dimethyl effect accelerates ring closure by compressing the bond angles, bringing the hydroxyl and activated carbonyl into proximity.

Figure 1: The kinetic competition between productive coupling and lactonization. Without protection, k1 dominates.[2]

Recommended Building Block

You must use an orthogonally protected building block.

-

Fmoc-SPPS: Use 4-(tert-butyldimethylsilyloxy)-2,2-dimethylbutanoic acid (HDBA-OTBDMS).[1] The silyl ether is stable to Fmoc deprotection (piperidine) but can be removed globally with TFA.

-

Alternative: 4-(Trityloxy)-2,2-dimethylbutanoic acid (Acid labile, but bulky).[1][2]

Reagent Selection Matrix

Due to the steric bulk of the gem-dimethyl group, standard carbodiimides (DIC/EDC) are insufficient. You must use "High-Power" reagents or converting reagents.[1][3]

| Reagent Class | Specific Reagent | Recommendation | Mechanism/Rationale |

| Uronium (Tier 1) | HATU / HOAt | Primary Choice | The 7-azabenzotriazole ring provides anchimeric assistance (neighboring group effect), accelerating the reaction ~10-100x over HBTU.[1] |

| Oxyma-Based (Tier 1) | COMU / Oxyma | Excellent Alternative | Safer than HATU (non-explosive) with comparable or superior reactivity for hindered junctions.[1] Less risk of epimerization.[1][4] |

| Acid Fluoride (Tier 2) | TFFH | For Difficult Cases | Converts acid to Acid Fluoride in situ.[1][2][3] The small fluoride leaving group minimizes steric clash during amine approach. |

| Acid Chloride (Tier 3) | Ghosez's Reagent | The "Nuclear Option" | Generates highly reactive Acid Chlorides under neutral conditions. Use when HATU/COMU fail. |

Protocol 1: Automated SPPS (Fmoc Strategy)

Context: Coupling HDBA-OTBDMS to a resin-bound peptide. Standard: Double coupling is mandatory.[1]

Materials

-

Resin: Rink Amide or Wang (0.2–0.5 mmol/g loading recommended to reduce crowding).[1][2]

-

Solvent: DMF or NMP (NMP is superior for hindered sequences).[1][2][3]

Step-by-Step Workflow

-

Swell & Deprotect:

-

Activation (In Situ):

-

Coupling Cycle 1:

-

Coupling Cycle 2 (Mandatory):

-

Repeat step 2 and 3 with fresh reagents.

-

Optimization: Use COMU (4.0 eq) + Oxyma Pure (4.0 eq) + DIEA (8.0 eq) for the second coupling to vary the activation species.[1]

-

-

Capping:

-

Cap unreacted amines with Acetic Anhydride/Pyridine to prevent deletion sequences.[1]

-

Figure 2: SPPS workflow emphasizing the double-coupling strategy required for sterically hindered residues.

Protocol 2: Solution Phase (Ghosez's Reagent)[2]

Context: When HATU fails or for convergent synthesis of fragments. Mechanism: Ghosez's reagent (1-Chloro-N,N,2-trimethylpropenylamine) converts the carboxylic acid to an acid chloride under neutral conditions, avoiding the harsh acidity of thionyl chloride.[1]

Materials

-

Reagent: Ghosez's Reagent (Sigma-Aldrich/Merck).[1]

-

Solvent: Anhydrous DCM or Chloroform.[2]

-

Base: Sym-collidine (2,4,6-trimethylpyridine) - a non-nucleophilic base.[1][2]

Step-by-Step Methodology

-

Acid Chloride Formation:

-

Coupling:

-

In a separate flask, dissolve the Amine Component (1.0 eq) and Sym-collidine (3.0 eq) in DCM.

-

Add the Acid Chloride solution (from Step 1) dropwise to the amine solution at 0°C.

-

Allow to warm to room temperature and stir for 4–12 hours .

-

-

Work-up:

Troubleshooting & Optimization

| Observation | Root Cause | Solution |

| Low Yield / Deletion | Steric hindrance prevents nucleophilic attack.[1] | Switch from HATU to Acid Fluoride (TFFH) or Acid Chloride (Ghosez) .[1][2] Increase temperature to 50°C (Microwave). |

| Mass = Expected - 18 | Lactonization (Loss of H2O).[1] | Check protection. Ensure the |

| Guanidinylation (+42 Da) | HATU reacts with amine (slow coupling).[1][2] | Reduce pre-activation time.[2] Switch to COMU or phosphonium reagents (PyBOP ).[1][2][3] |

References

-

BenchChem. (2025).[1][2][6][3][4] A Comparative Guide to HOAt and COMU for Difficult Peptide Couplings. Retrieved from [2]

-

El-Faham, A., & Albericio, F. (2011).[2] Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602.[2] Retrieved from [2]

-

Ghosez, L., et al. (1979).[2][7] Synthesis of acyl chlorides under neutral conditions. Journal of the Chemical Society, Chemical Communications.[2][7] Retrieved from [2]

-

Bachem. (2024).[1][2] Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Retrieved from [2]

-

MilliporeSigma. (2025).[1][2] Peptide Coupling Reagents Guide: Novabiochem. Retrieved from [1]

Sources

Application Note: Synthesis of 4-Hydroxy-2,2-dimethylbutanenitrile

Executive Summary

This guide details the synthesis of 4-hydroxy-2,2-dimethylbutanenitrile (CAS: 107289-41-8), a critical C6 building block for gem-dimethyl-containing Active Pharmaceutical Ingredients (APIs). This molecule serves as a precursor for pantolactone derivatives, specialized amino acids, and nucleoside reverse transcriptase translocation inhibitors (NRTTIs).

The protocol prioritizes the Protected Alkylation Route (Method A) for laboratory-scale reliability and safety, while providing a comparative analysis of the Direct Epoxide Opening (Method B) for industrial scalability.

Key Chemical Challenges Addressed

-

Steric Hindrance: Overcoming the steric bulk of the gem-dimethyl group during C-C bond formation.

-

Chemoselectivity: Preventing O-alkylation and polymerization (oligomerization) of the ethylene bridge.

-

Cyclization Control: Mitigating the Thorpe-Ingold effect, which favors premature intramolecular cyclization of the

-hydroxy nitrile to imino-ethers.

Strategic Route Analysis

The synthesis of 4-hydroxy-2,2-dimethylbutanenitrile hinges on the construction of the C2–C3 bond. We evaluate two primary strategies:

| Feature | Method A: Protected Alkylation (Recommended) | Method B: Direct Epoxide Opening (Industrial) |

| Reagents | Isobutyronitrile + 2-(2-Bromoethoxy)tetrahydro-2H-pyran | Isobutyronitrile + Ethylene Oxide |

| Base | LiHMDS or LDA (Lithium Diisopropylamide) | LiNEt |

| Atom Economy | Lower (Requires protection/deprotection steps) | High (Direct addition) |

| Safety Profile | High (Liquid reagents, standard glassware) | Low (Gaseous carcinogen, pressurized vessels) |

| Purity Profile | High (>98% after chromatography) | Moderate (Risk of poly-ethoxylation) |

Decision Matrix (Graphviz)

Caption: Strategic decision tree for selecting the synthesis route based on scale and equipment availability.

Detailed Protocol: Method A (Protected Alkylation)

This protocol utilizes a Tetrahydropyranyl (THP) protecting group. The THP ether is stable to the strong bases required for deprotonating isobutyronitrile but is easily removed under mild acidic conditions, preventing damage to the nitrile group.

Phase 1: Preparation of Electrophile

Reagent: 2-(2-Bromoethoxy)tetrahydro-2H-pyran Note: While commercially available, it is cost-effective to synthesize.

-

Setup: 500 mL RBF, magnetic stir bar, addition funnel,

atmosphere. -

Charge: 2-Bromoethanol (12.5 g, 100 mmol) and Dichloromethane (DCM, 100 mL).

-

Catalyst: Add p-Toluenesulfonic acid (pTSA) (0.19 g, 1 mol%).

-

Addition: Cool to 0°C. Dropwise add 3,4-Dihydro-2H-pyran (DHP) (10.1 g, 120 mmol).

-

Reaction: Stir at RT for 4 hours. Monitor by TLC (Hexane/EtOAc 4:1).

-

Workup: Wash with sat.

, dry over-

Yield Target: >95% (Clear oil). Use directly in Phase 2.

-

Phase 2: C-Alkylation (The Critical Step)

Mechanism:

Reagents Table:

| Reagent | MW ( g/mol ) | Equiv. | Amount | Role |

|---|---|---|---|---|

| Isobutyronitrile | 69.11 | 1.0 | 6.9 g (100 mmol) | Nucleophile |

| LiHMDS (1M in THF) | 167.33 | 1.1 | 110 mL | Base |

| THP-Bromoethanol | 223.11 | 1.05 | 23.4 g | Electrophile |

| Anhydrous THF | 72.11 | - | 200 mL | Solvent |

Step-by-Step Workflow:

-

Inertion: Flame-dry a 1L 3-neck flask. Purge with Argon/Nitrogen.

-

Base Preparation: Charge Anhydrous THF and cool to -78°C (Dry ice/Acetone bath). Add LiHMDS solution slowly.

-

Deprotonation: Add Isobutyronitrile dropwise over 20 mins.

-

Observation: Solution may turn pale yellow.

-

Critical Control: Stir for 45 mins at -78°C to ensure complete anion formation and prevent self-condensation.

-

-

Alkylation: Dissolve the THP-protected bromide (Phase 1 product) in 20 mL THF. Add dropwise to the cold anion solution.

-

Rate: Maintain internal temp < -65°C.

-

-

Progression: Allow to warm slowly to Room Temperature (RT) overnight (12-16 hours).

-

Quench: Cool to 0°C. Quench with sat.

(100 mL). -

Extraction: Extract with EtOAc (3 x 100 mL). Dry organics (

) and concentrate.[1]-

Intermediate: Crude 2,2-dimethyl-4-((tetrahydro-2H-pyran-2-yl)oxy)butanenitrile.

-

Phase 3: Deprotection & Purification

-

Hydrolysis: Dissolve crude intermediate in Methanol (150 mL). Add p-Toluenesulfonic acid (0.5 eq) or 1M HCl (10 mL).

-

Reaction: Stir at RT for 2-4 hours.

-

Endpoint: TLC shows disappearance of the high-Rf spot.

-

-

Neutralization: Adjust pH to ~7 with sat.

. -

Purification: Remove Methanol in vacuo. Extract aqueous residue with DCM.

-

Distillation: Vacuum distillation (approx. 110-115°C at 5 mmHg) is recommended over column chromatography for removing residual THP-OH byproducts.

Final Product Specifications:

-

Appearance: Colorless to pale yellow oil.

-

1H NMR (400 MHz, CDCl3):

3.75 (t, 2H, -CH2OH), 2.60 (bs, 1H, -OH), 1.75 (t, 2H, -CH2-), 1.35 (s, 6H, gem-CH3). -

IR: ~2235 cm

(C≡N stretch), ~3400 cm

Process Logic & Troubleshooting

Reaction Pathway Diagram

This diagram visualizes the chemical transformations and critical control points (CCPs).

Caption: Step-wise transformation pathway highlighting the critical carbanion formation step.

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Low Yield | Incomplete deprotonation or wet THF. | Ensure THF is distilled/dry. Increase deprotonation time. Use fresh LiHMDS. |

| Polymerization | Temperature too high during addition. | Strictly maintain -78°C during electrophile addition. |

| Imino-ether Formation | Acidic workup too harsh or prolonged. | Use mild acid (pTSA/MeOH) instead of HCl. Neutralize immediately upon completion. |

| Starting Material Recovery | Steric hindrance prevented | Switch to a more reactive leaving group (Iodide) or add HMPA/DMPU as co-solvent (Safety Warning). |

Safety & Handling (E-E-A-T)

Cyanide Functionality

While the nitrile group in isobutyronitrile is covalently bonded, metabolic processing or thermal decomposition can release toxic fumes (

-

Rule: Always work in a functioning fume hood.

-

Waste: Segregate aqueous waste as "Cyanide-containing" if pH > 10; however, the organic nitrile is generally treated as standard organic solvent waste unless hydrolyzed.

Lithium Reagents (LiHMDS)

-

Hazard: Pyrophoric/Water-reactive.

-

Handling: Use sure-seal bottles and syringe transfer techniques. Quench excess base with isopropanol or ammonium chloride at low temperature before exposing to air/water.

References

-

Fleming, F. F., & Shook, B. C. (2002). Nitrile anion cyclizations. Tetrahedron, 58(1), 1-23. Link

-

Merck Sharp & Dohme Corp. (2008). Process for the preparation of reverse transcriptase inhibitors. WO Patent 2008033560. Link

-

Organic Syntheses. (1928). Ethylene Cyanohydrin (General reactivity reference). Org. Synth. 8, 74. Link

-

PubChem. (2023). 4-hydroxy-2,2-dimethylbutanenitrile Compound Summary. National Library of Medicine. Link

-

Albini, A., & Fagnoni, M. (2004). Handbook of Synthetic Photochemistry (Discusses radical alkylation alternatives). Wiley-VCH. Link

Disclaimer: This Application Note is for research and development purposes only. All procedures should be performed by qualified personnel adhering to local safety regulations.

Sources

Troubleshooting & Optimization

Technical Support Center: Improving Yield in 4-hydroxy-2,2-dimethylbutanoic Acid Esterification

Welcome to the technical support center for the esterification of 4-hydroxy-2,2-dimethylbutanoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with this reaction. We will delve into the underlying chemical principles to provide robust troubleshooting strategies and optimize your reaction yields.

Section 1: Understanding the Core Reaction and Its Primary Challenge

The esterification of 4-hydroxy-2,2-dimethylbutanoic acid is typically achieved through the Fischer-Speier esterification method. This involves reacting the carboxylic acid with an alcohol in the presence of an acid catalyst.[1] The reaction is an equilibrium process, meaning it is reversible.[2][3][4] To achieve high yields of the desired ester, the equilibrium must be shifted towards the products. This is commonly done by using a large excess of the alcohol or by removing water as it is formed.[3][5]

The primary challenge with this specific substrate arises from its structure as a γ-hydroxy acid. The hydroxyl group on the fourth carbon is perfectly positioned to react intramolecularly with the carboxylic acid group, forming a stable five-membered cyclic ester known as a γ-lactone (dihydro-3,3-dimethylfuran-2(3H)-one).[2][6][7] This intramolecular lactonization is a significant competing reaction that can drastically reduce the yield of the desired intermolecular ester.[8]

Diagram 1: Competing Reaction Pathways

The following diagram illustrates the two competing pathways: the desired intermolecular esterification and the undesired intramolecular lactonization.

Caption: Competing intermolecular vs. intramolecular esterification.

Section 2: Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments in a question-and-answer format.

Q1: My reaction yield is very low, or I'm recovering mostly unreacted starting material. What's going wrong?

This is a common issue stemming from the reversible nature of the Fischer esterification.

Possible Causes & Recommended Actions:

| Possible Cause | Recommended Action |

| Reaction Equilibrium Not Shifted | The accumulation of water, a byproduct, drives the reaction backward (hydrolysis). Action: 1) Use the alcohol reactant as the solvent to ensure it is in large excess.[4] 2) Actively remove water as it forms using a Dean-Stark apparatus with a suitable azeotropic solvent like toluene.[9][10][11][12] 3) Add a dehydrating agent like molecular sieves to the reaction mixture.[1][5] |

| Ineffective Catalysis | The catalyst may be insufficient or inappropriate for the reaction conditions. Action: Ensure you are using a strong acid catalyst such as concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH) at a loading of 1-5 mol%.[1][13] For sensitive substrates, a solid acid catalyst like Amberlyst 15 can be used for easier removal.[13] |

| Insufficient Reaction Time or Temperature | The reaction may be too slow under your current conditions. Action: Increase the reaction temperature to reflux.[14] Monitor the reaction progress over time using an appropriate analytical technique (e.g., TLC, GC, or NMR) to determine when the reaction has reached completion or equilibrium.[15] |

Diagram 2: Troubleshooting Workflow for Low Yield

Caption: A logical workflow for troubleshooting low ester yields.

Q2: I've isolated a product, but my analysis (NMR, IR) shows it's not the ester I intended to make. I see a carbonyl peak but no hydroxyl group.

This is a classic sign that the intramolecular lactonization reaction has occurred, outcompeting your desired intermolecular esterification.

Possible Causes & Recommended Actions:

| Possible Cause | Recommended Action |

| Thermodynamically Favorable Lactonization | The formation of a five-membered γ-lactone from a γ-hydroxy acid is often thermodynamically favored and can occur spontaneously, especially with heat and acid catalysis.[7][8] Action: 1) Lower the reaction temperature. While this may slow the desired reaction, it can disproportionately slow the side reaction. 2) Use a milder acid catalyst, such as an ion-exchange resin (e.g., Dowex 50W-X8), which can be less aggressive.[15][16] |

| High Dilution Effect | While seeming counterintuitive, running the reaction at very high dilution can sometimes favor intramolecular reactions over intermolecular ones. Action: Ensure the concentration of the external alcohol is sufficiently high. Using the alcohol as the solvent is the most effective way to ensure the kinetics favor the bimolecular reaction.[4] |

Q3: My reaction is complete, but I'm having difficulty purifying the final product. How can I effectively separate my ester from the catalyst and byproducts?

Purification can be challenging due to the similar polarities of the starting material, product, and potential lactone byproduct.

Possible Causes & Recommended Actions:

| Possible Cause | Recommended Action |

| Residual Acid Catalyst | The strong acid catalyst must be removed to prevent product degradation during storage or subsequent steps. Action: After the reaction, cool the mixture and perform a workup by washing the organic layer with a mild base like a saturated sodium bicarbonate (NaHCO₃) solution until no more CO₂ gas evolves. Follow this with a water wash and a brine wash to remove residual salts.[12][15] |

| Co-elution of Products | The desired ester, the lactone, and any unreacted starting material may have similar polarities, making separation by column chromatography difficult.[15] Action: 1) Optimize Liquid-Liquid Extraction: First, use an aqueous base wash to remove the acidic starting material. The desired ester and the neutral lactone byproduct will remain in the organic layer. 2) Optimize Column Chromatography: Carefully select your solvent system for silica gel chromatography. A gradient elution from a non-polar solvent (e.g., hexane) to a more polar solvent (e.g., ethyl acetate) will likely be necessary to resolve the ester from the slightly more polar lactone. |

| Emulsion Formation | During the aqueous workup, emulsions can form, making layer separation difficult.[15] Action: Add brine (saturated NaCl solution) to the separatory funnel to increase the ionic strength of the aqueous phase, which often helps to break emulsions. Centrifugation can also be used for stubborn emulsions.[15] |

Section 3: Frequently Asked Questions (FAQs)

Q1: What is the best catalyst for this esterification? For general laboratory scale, concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH) are highly effective and commonly used.[1][14] For larger scale or more sensitive applications where catalyst removal is a concern, a solid acid catalyst like a sulfonic acid-functionalized ion-exchange resin (e.g., Amberlyst 15) is an excellent choice due to its ease of filtration and reusability.[13]

Q2: Can I use a different esterification method to avoid the equilibrium and water byproduct issues? Yes. If Fischer esterification proves problematic, you can convert the carboxylic acid to a more reactive derivative first. For example, reacting 4-hydroxy-2,2-dimethylbutanoic acid with thionyl chloride (SOCl₂) to form the acyl chloride, followed by reaction with the desired alcohol, is a non-reversible method that often gives high yields.[2] However, this involves an extra step and the use of more hazardous reagents.

Q3: How do I know if the reaction is complete? The most reliable method is to monitor the disappearance of the starting carboxylic acid using Thin Layer Chromatography (TLC) or Gas Chromatography (GC). For TLC, spot the reaction mixture against a standard of the starting material on a silica plate and elute with an appropriate solvent system (e.g., 1:1 Hexane:Ethyl Acetate). The disappearance of the starting material spot indicates the reaction is likely complete.

Section 4: Experimental Protocols

Protocol 1: Fischer Esterification using a Dean-Stark Apparatus

This protocol describes a general procedure for the esterification of 4-hydroxy-2,2-dimethylbutanoic acid with ethanol, using toluene as an azeotropic solvent to remove water.

Materials:

-

4-hydroxy-2,2-dimethylbutanoic acid (1.0 eq)

-

Ethanol (3.0 - 5.0 eq)

-

Toluene (sufficient to fill Dean-Stark and cover reagents)

-

p-Toluenesulfonic acid monohydrate (p-TsOH) (0.05 eq)

-

Round-bottom flask, Dean-Stark trap, reflux condenser, heating mantle, magnetic stirrer

Diagram 3: Dean-Stark Apparatus Setup

Caption: Schematic of a Dean-Stark apparatus for water removal.[9][10]

Procedure:

-

Setup: Assemble the glassware as shown in the diagram above. Ensure all joints are properly sealed.

-

Charging the Flask: To the round-bottom flask, add a magnetic stir bar, 4-hydroxy-2,2-dimethylbutanoic acid, ethanol, and toluene.

-

Catalyst Addition: Add the p-TsOH to the flask.

-

Reaction: Begin stirring and heat the mixture to a steady reflux. You will observe condensate collecting in the Dean-Stark trap. As the azeotrope of toluene and water condenses, the denser water will separate and collect at the bottom of the graduated arm of the trap, while the less dense toluene will overflow and return to the reaction flask.[9][10]

-

Monitoring: Continue refluxing until water no longer collects in the trap and TLC analysis indicates the consumption of the starting material (typically 4-10 hours).

-

Workup:

-

Cool the reaction mixture to room temperature.

-

Transfer the mixture to a separatory funnel.

-

Wash the organic layer sequentially with a saturated NaHCO₃ solution, water, and finally brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude ester.

-

-

Purification: Purify the crude product by column chromatography on silica gel if necessary.

References

- Dean-Stark Apparatus - Orick Médico Sarl. (n.d.).

- Dean–Stark apparatus - Wikipedia. (n.d.).

- Dean Stark Apparatus - Scoilnet. (n.d.).

- Organic Chemistry- Esterification Using a Dean-Stark Trap - UW-Madison Demonstration Lab. (2006).

- The Fischer Esterification. (n.d.).

- Fischer Esterification-Typical Procedures - OperaChem. (2024, January 5).

- Fischer–Speier esterification - Wikipedia. (n.d.).

- Synthesis of 4-hydroxy-2,2-dimethylbutanoic acid phenylmethyl ester - PrepChem.com. (n.d.).

- Lactone - Wikipedia. (n.d.).

- Chemical Reactivity - MSU chemistry. (n.d.).

-

Fischer Esterification - Chemistry Steps. (2021, November 18). Retrieved from [Link]

- Carboxylic Acids + Alcohols → Esters (Fischer Esterification) - OrgoSolver. (n.d.).

-